Procyazine

Description

Historical Context of Procyazine Research

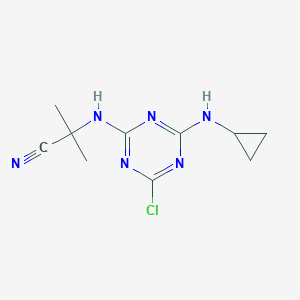

The historical context of this compound research is closely tied to the development and widespread use of triazine herbicides. This compound, chemically known as 2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, emerged as part of a broader effort to develop selective compounds for weed control in various crops. Early research aimed to characterize its herbicidal activity and understand its mode of action in target plants. Studies from the late 20th century investigated the movement and behavior of this compound in soil under field conditions, highlighting academic interest in its environmental persistence and potential for carryover effects on subsequent crops. herts.ac.ukherts.ac.uk Research also explored its genotoxic properties, evaluating its potential to induce genetic damage in organisms such as Zea mays (corn) as part of broader assessments of pesticides used in commercial agriculture. bmrb.io Comparisons with other established triazines like atrazine (B1667683) and cyanazine (B135985) were fundamental in understanding the relative efficacy, persistence, and biological interactions of this compound.

Scope and Academic Significance of this compound Studies

The academic significance of this compound studies lies in contributing to the fundamental understanding of herbicide chemistry, plant physiology, and environmental science. Research has extensively investigated its mechanism of action, identifying it as an inhibitor of photosynthesis. Studies have shown that this compound, similar to other triazines, primarily inhibits electron transport on the reducing side of photosystem II in plant chloroplasts. This inhibition occurs at the step between the primary electron acceptor (Q) and the plastoquinone (B1678516) pool of the electron transport chain.

Detailed research findings have included the determination of inhibitory potentials of this compound on electron transport in isolated chloroplasts. For instance, studies using photosystem II-dependent electron transport assays and chlorophyll (B73375) fluorescence induction assays have determined I50 values, representing the concentration required for 50% inhibition of electron transport. These studies revealed that the amount of inhibition observed after the addition of this compound to isolated chloroplasts was time-dependent, a characteristic also observed with cyanazine but not with atrazine. This time-dependency was attributed to a slower partitioning of this compound and cyanazine from the aqueous phase into the hydrophobic environment within the chloroplast membrane compared to atrazine. Treatment of thylakoid membranes with detergent reduced this time-dependent inhibitory nature for this compound and cyanazine.

Academic studies have provided quantitative data on the inhibitory effects of this compound. For example, I50 values of approximately 2 x 10⁻⁷ M were determined for this compound, atrazine, and cyanazine after accounting for differences in membrane penetration rates. Further research comparing susceptible and triazine-resistant plant biotypes, such as Amaranthus retroflexus, demonstrated differential inhibitory effects. In susceptible chloroplasts, I50 values were reported as approximately 0.68 µM for this compound, while in resistant samples, these values averaged significantly higher, around 18 µM.

The scope of academic inquiry into this compound has also encompassed its chemical properties, such as its molecular formula (C₁₀H₁₃ClN₆), molecular weight (252.71), and water solubility (248 mg/l at 20 °C). Investigations into its environmental fate, including its movement and potential for residue carryover in soil, have been significant for understanding its broader ecological impact. herts.ac.ukherts.ac.uk Studies on its genotoxic effects, although not directly related to its herbicidal mode of action, represent another facet of the academic research conducted on this compound, contributing to the understanding of its biological interactions beyond photosynthesis inhibition. bmrb.io

Academic research on this compound, therefore, has provided valuable insights into the behavior of this specific triazine compound, its mechanism of action in plants, and its environmental interactions, contributing to the wider body of knowledge on herbicides and their impact.

Key Research Findings on Photosystem II Inhibition

| Compound | I50 (Inhibition of Electron Transport in Isolated Chloroplasts) | Notes | Source |

| This compound | ~2 x 10⁻⁷ M (after accounting for membrane penetration) | Time-dependent inhibition observed | |

| Atrazine | ~2 x 10⁻⁷ M (after accounting for membrane penetration) | Inhibition not time-dependent | |

| Cyanazine | ~2 x 10⁻⁷ M (after accounting for membrane penetration) | Time-dependent inhibition observed | |

| This compound | ~0.68 µM (susceptible Amaranthus retroflexus chloroplasts) | Differential inhibition in susceptible vs. resistant biotypes | |

| This compound | ~18 µM (resistant Amaranthus retroflexus chloroplasts) | Significantly higher I50 in resistant biotypes compared to susceptible |

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNHSBFPPFULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034844 | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32889-48-8 | |

| Record name | Cycle | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32889-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyazine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032889488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Procyazine

Established Synthetic Routes for Procyazine

Established synthetic routes for this compound primarily utilize cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a central building block. The synthesis proceeds through a series of nucleophilic substitution reactions where the chlorine atoms on the triazine ring are sequentially replaced by amino groups.

The synthesis of this compound involves the stepwise amination of cyanuric chloride. Cyanuric chloride possesses three reactive chlorine atoms that can be substituted under controlled conditions. The reaction with primary or secondary amines typically occurs in the presence of a base to neutralize the hydrochloric acid formed.

A common pathway involves the sequential reaction of cyanuric chloride with isopropylamine (B41738) and cyclopropylamine (B47189). The order of addition and reaction conditions, such as temperature and stoichiometry, are crucial for directing the substitution pattern and minimizing the formation of unwanted byproducts, such as di- and tri-aminated products with the same amine.

One reported synthesis describes the reaction of 2,4-dichloro-6-isopropylamino-1,3,5-triazine (B166597) with cyclopropylamine to yield Cyprazine, another name for this compound chemdad.com. This suggests a synthetic route starting with the reaction of cyanuric chloride with isopropylamine to form the dichloro-isopropylamino intermediate, followed by the reaction with cyclopropylamine to introduce the second amino group. Alternatively, the cyclopropylamino group could be introduced first, followed by the isopropylamino group.

The general reaction involves the nucleophilic attack of the amine nitrogen on the carbon atom of the triazine ring bonded to a chlorine atom, followed by the elimination of chloride.

The synthesis of this compound from cyanuric chloride proceeds through distinct intermediates. Starting from cyanuric chloride, the first step, reaction with either isopropylamine or cyclopropylamine, yields a dichloro-mono(alkylamino)-1,3,5-triazine intermediate. For example, if isopropylamine is added first, the intermediate is 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine. chemicalbook.com.

The second step involves the reaction of this dichloro intermediate with the second amine (cyclopropylamine in the case of starting with isopropylamine, or isopropylamine if starting with cyclopropylamine). This reaction replaces a second chlorine atom, leading to the monochloro-di(alkylamino)-1,3,5-triazine, which is this compound.

A simplified representation of the intermediates in a possible synthetic route starting with isopropylamine is shown below:

| Intermediate | Structure (Conceptual) |

| Cyanuric Chloride | Triazine ring with three Cl atoms |

| 2,4-Dichloro-6-(isopropylamino)-1,3,5-triazine | Triazine ring with two Cl, one i-Pr-NH |

| 2-Chloro-4-(cyclopropylamino)-6-(isopropylamino)-1,3,5-triazine (this compound) | Triazine ring with one Cl, one c-Pr-NH, one i-Pr-NH |

Further reaction of this compound with an amine would lead to the complete replacement of the remaining chlorine atom, resulting in a tri(alkylamino)-1,3,5-triazine. Controlling the reaction conditions is vital to stop the synthesis at the desired monochloro stage.

Key Reaction Pathways

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves structural modifications to the basic this compound scaffold. These modifications can target the substituents on the triazine ring (chlorine, cyclopropylamino, isopropylamino) or the triazine ring itself.

Rational design strategies for this compound analogs are typically based on understanding the relationship between chemical structure and biological activity, as well as physical and chemical properties. For triazine herbicides, modifications to the amino substituents and the presence or absence of the chlorine atom can significantly impact activity and selectivity.

Strategies might involve:

Varying the alkyl groups on the amino substituents: Replacing the isopropyl or cyclopropyl (B3062369) groups with other alkyl or cycloalkyl moieties can lead to analogs with altered steric and electronic properties, potentially affecting binding to target enzymes (e.g., photosystem II) or influencing uptake and translocation in plants.

Introducing different substituents at the chlorine position: While the chlorine atom is often important for the activity of chlorotriazines, replacing it with other groups (e.g., alkoxy, alkylthio, or other amino groups) can yield different classes of triazine derivatives with potentially modified modes of action or spectrum of activity.

Modifying the triazine ring: Although less common for maintaining the core triazine herbicide activity, modifications to the ring structure itself could be explored in broader analog design efforts.

Rational design is often guided by quantitative structure-activity relationships (QSAR), molecular modeling, and knowledge of the target site of action. science.govresearchgate.netresearch-solution.com

While specific novel synthetic approaches solely focused on this compound modifications are not extensively detailed in the provided search results, general advancements in triazine chemistry and synthetic methodologies can be applied to the synthesis of modified this compound structures.

Potential novel approaches could include:

Palladium-catalyzed cross-coupling reactions: These reactions could be used to introduce aryl or heteroaryl groups at the chlorine position of this compound or its intermediates, expanding the chemical space for analog development.

Solid-phase synthesis: As mentioned for other alkyl-amino-1,3,5-triazines, solid-phase supported synthesis could potentially be adapted for the combinatorial synthesis of this compound derivatives, allowing for the rapid generation of libraries of analogs for screening google.com.

Stereoselective synthesis: If chirality is introduced in the modifying groups, stereoselective synthetic routes might be developed to obtain specific enantiomers or diastereomers, as different stereoisomers can exhibit different biological activities google.comgoogle.comgoogle.com.

Microwave-assisted synthesis: Microwave irradiation can accelerate many organic reactions, potentially offering faster and more efficient routes to this compound and its derivatives.

These approaches, combined with traditional synthetic techniques, provide avenues for exploring novel this compound structures with potentially improved or different properties.

Molecular Mechanisms of Action and Target Interactions Non Clinical

Primary Molecular Targets and Binding Dynamics

The primary molecular target of procyazine is Photosystem II (PSII), a multi-subunit protein complex embedded within the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria herts.ac.ukusp.brebi.ac.uk. PSII is crucial for oxygenic photosynthesis, catalyzing the light-driven oxidation of water and the reduction of plastoquinone (B1678516) usp.br.

Interaction with Photosystem II Complexes

This compound inhibits electron transport within PSII cambridge.orgcapes.gov.br. Studies using isolated chloroplasts have shown that this compound, along with other triazine herbicides like atrazine (B1667683) and cyanazine (B135985), inhibits electron transport without uncoupling photophosphorylation cambridge.orgcapes.gov.br. The inhibitory potential of this compound on PSII-dependent electron transport has been determined using assays such as chlorophyll (B73375) fluorescence induction cambridge.orgcapes.gov.br. The inhibition observed with this compound can be time-dependent, which may be attributed to its partitioning into the hydrophobic environment of the chloroplast membrane cambridge.org.

Specific Binding Sites within Photosystem II (e.g., Plastoquinone-binding Proteins, Qᵦ site)

The primary site of action for this compound and other s-triazine herbicides is located on the reducing side of Photosystem II cambridge.orgcapes.gov.br. This site involves the electron transfer step between the primary electron acceptor (Qᴀ) and the plastoquinone pool cambridge.orgcapes.gov.br. Herbicides like this compound act as inhibitors of plastoquinone binding unl.edu. They bind to the D1 protein, a core component of the PSII reaction center, specifically at the Qᵦ binding site unl.eduumn.edunih.govebi.ac.uk. This binding site is where the secondary quinone electron acceptor, plastoquinone (PQ), normally binds and is reduced nih.gov. The D1 protein plays a critical role in binding the redox-active cofactors involved in the energy conversion process within PSII ebi.ac.ukebi.ac.uk. The Qᵦ binding site within the D1 protein is a well-established target for many PSII-inhibiting herbicides umn.edunih.gov.

Effects on Electron Transfer Pathways in Photosystem II

Here is a summary of the interaction of this compound with Photosystem II:

| Target Component | Specific Site/Protein | Mechanism of Interaction | Effect on Photosynthesis |

| Photosystem II (PSII) | D1 protein | Binding to the Qᵦ site | Inhibition of electron transport |

| Electron Transfer Chain | Qᴀ to Plastoquinone | Blocks electron transfer between Qᴀ and the plastoquinone pool | Disrupts photosynthetic process |

Identification of Other Potential Molecular Targets (e.g., enzymes, receptors)

While Photosystem II is the primary and well-established molecular target of this compound herts.ac.ukumn.edu, research into other potential molecular targets such as enzymes or receptors in biological systems is a broader area of study for many compounds openaccessjournals.comwikipedia.orgdrugbank.combiotechacademy.dknih.gov. Enzymes are proteins that catalyze chemical reactions, and receptors are proteins that bind to signaling molecules, triggering cellular responses openaccessjournals.comwikipedia.orgbiotechacademy.dk. While the dominant mechanism of this compound's herbicidal action is clearly linked to PSII inhibition, the possibility of interactions with other biological molecules, particularly in non-target organisms or at higher concentrations, is a general consideration in toxicology and pharmacology openaccessjournals.comwikipedia.orgdrugbank.combiotechacademy.dknih.gov. However, the provided search results specifically highlight PSII as the primary target for this compound's herbicidal activity herts.ac.ukcambridge.orgcapes.gov.brumn.edu. No specific information regarding other molecular targets of this compound beyond Photosystem II was found within the scope of the search results.

Biochemical and Cellular Level Interactions (In Vitro and Non-Human Systems)

The interaction of this compound with Photosystem II at the molecular level translates into significant biochemical and cellular effects, particularly in photosynthetic organisms.

Impact on Metabolic Pathways (e.g., ATP Synthesis)

The inhibition of electron transport in Photosystem II by this compound has a direct impact on downstream metabolic pathways, most notably the synthesis of ATP and NADPH usp.brunl.edu. Photosynthetic electron transfer is essential for generating the proton gradient across the thylakoid membrane, which drives ATP synthase to produce ATP through photophosphorylation usp.brnews-medical.netnih.gov. By blocking electron flow from PSII, this compound prevents the establishment of this proton gradient, thereby inhibiting ATP synthesis in the chloroplasts usp.brunl.edu. Similarly, the reduction of NADP+ to NADPH, which occurs later in the photosynthetic electron chain (involving Photosystem I), is also dependent on the electron supply from PSII. The disruption of electron transfer by this compound reduces the availability of electrons for NADP+ reduction, thus limiting NADPH production usp.brunl.edu. ATP and NADPH are the key energy and reducing power sources required for the Calvin cycle, where carbon dioxide is fixed into carbohydrates usp.brunl.edu. Therefore, the inhibition of their synthesis by this compound ultimately leads to the cessation of CO₂ fixation and nutrient production, impairing the plant's ability to survive unl.edu. Although this compound inhibits electron transport, it has been observed not to uncouple photophosphorylation cambridge.orgcapes.gov.br.

Here is a summary of the impact on ATP synthesis:

| Process Inhibited by this compound | Consequence on Energy Production | Downstream Metabolic Impact |

| Photosynthetic Electron Transport | Reduced Proton Gradient | Inhibited ATP Synthesis |

| Electron Flow to NADP+ | Reduced NADPH Production | Inhibited CO₂ Fixation |

Modulation of Cellular Processes

The primary cellular process modulated by this compound is photosynthesis. This compound acts as a selective, systemic herbicide with both residual and foliar activity herts.ac.uk. Its core function involves inhibiting electron transport within chloroplasts cambridge.org. This inhibition occurs on the reducing side of photosystem II, specifically targeting the electron transfer step between the primary electron acceptor (Q) and the plastoquinone pool of the electron transport chain cambridge.org. By blocking this critical step, this compound disrupts the flow of electrons necessary for converting light energy into chemical energy, ultimately leading to the cessation of photosynthetic activity and plant death.

Research findings on isolated pea chloroplasts demonstrate that this compound effectively inhibits electron transport cambridge.org. Unlike some other compounds, this compound did not uncouple photophosphorylation in these studies cambridge.org.

Time-Dependent Interaction Dynamics with Biological Components

Studies investigating the effects of triazine herbicides on isolated chloroplasts have revealed that the inhibition of electron transport by this compound is time-dependent cambridge.org. This time-dependent nature suggests that the interaction between this compound and its biological target within the chloroplast is not instantaneous and is influenced by factors affecting its access to the site of action cambridge.org.

Data from experiments with isolated chloroplasts showed that the extent of electron transport inhibition by this compound increased over time after its addition to the reaction solution cambridge.org. This dynamic interaction contrasts with compounds like atrazine, which did not exhibit the same degree of time dependency in similar experimental setups cambridge.org.

Influence of Partitioning into Biological Membranes on Action

The time-dependent inhibition observed with this compound is attributed, at least in part, to its partitioning behavior into biological membranes cambridge.org. This compound's movement from the aqueous phase of the reaction solution into the highly hydrophobic environment within the chloroplast membrane appears to be a relatively slower process cambridge.org. This slower partitioning influences the rate at which the herbicide reaches its target site within the thylakoid membranes, thus affecting the onset and progression of photosynthetic inhibition cambridge.org.

Experimental evidence supporting the influence of membrane partitioning comes from studies where thylakoid membranes were treated with detergent cambridge.org. The presence of detergent reduced the time-dependent inhibitory nature of this compound, suggesting that disrupting the membrane structure facilitated faster access of the herbicide to its target cambridge.org. After accounting for differences in the rate of membrane penetration, inhibitory concentrations (I50 values) of approximately 2 × 10⁻⁷ M were determined for this compound in isolated chloroplasts, indicating its potency once it reaches the site of action cambridge.org. The partitioning of compounds into biological membranes is a known factor that can govern the concentration of an inhibitor exposed to membrane-bound enzymes and influence the extent of inhibition nih.gov.

Table 1: Inhibitory Potential of this compound on Photosystem II Electron Transport

| Compound | Target Site | Effect on Electron Transport | I50 Value (after accounting for membrane penetration) |

| This compound | Photosystem II (reducing side) | Inhibits | ~2 × 10⁻⁷ M cambridge.org |

Pharmacological Investigations Non Clinical

Receptor and Protein Binding Profile Analysis

Receptor and protein binding studies are fundamental in characterizing how a compound interacts with its biological targets and other proteins. nih.gov These analyses can reveal binding affinity, specificity, and the potential for off-target interactions. nih.gov

Quantitative Assessment of Binding Affinity (e.g., IC₅₀ values for Photosystem II Inhibition)

Quantitative assessment of binding affinity, such as determining IC₅₀ values, measures the concentration of a compound required to inhibit a specific biological process by 50%. For herbicides like procyazine, which target Photosystem II (PSII), the IC₅₀ value indicates the concentration needed to inhibit PSII activity by half. nih.govresearchgate.net PSII is a protein complex in photosynthetic organisms responsible for the initial steps of light-dependent reactions, including water splitting and electron transfer. nih.gov Herbicides inhibiting PSII typically compete with plastoquinone (B1678516) for a binding site on the D1 subunit of the PSII complex, thereby blocking electron transfer. nih.gov

While specific IC₅₀ values for this compound's inhibition of Photosystem II across various species were not extensively detailed in the search results, studies comparing the effectiveness of different PSII inhibitors, including triazines like atrazine (B1667683) and cyanazine (B135985), in susceptible and resistant biotypes of weeds like Amaranthus retroflexus (redroot pigweed) have been conducted. nih.govpnas.org These studies demonstrate differential inhibitory responses among herbicides and biotypes. nih.govpnas.org

Displacement Studies and Competitive Binding

Displacement studies and competitive binding experiments are used to understand the nature of the interaction between a compound and its binding site, as well as to identify potential competition with endogenous molecules or other ligands. nih.govnih.govnih.govscience.gov In the context of PSII inhibitors, competitive binding studies can demonstrate that the herbicide binds to the same site as plastoquinone or other inhibitors. nih.govscience.gov For instance, competitive binding between radiolabeled diuron (B1670789) and non-labeled atrazine has been observed in susceptible chloroplasts, indicating they bind to overlapping or the same sites within PSII. science.gov this compound, being a triazine herbicide, is expected to engage in competitive binding at the Qᴮ binding site on the D1 protein of PSII, similar to other triazines. nih.govpressbooks.pub

Target Occupancy Studies

Target occupancy studies aim to quantify the extent to which a compound binds to its intended molecular target in a biological system. nih.govnih.govarxiv.orgturkupetcentre.net These studies are valuable in understanding the relationship between compound concentration and the level of target engagement, which can correlate with pharmacological effects. nih.govnih.gov While the provided search results discuss target occupancy in the context of drug development and PET imaging for quantifying receptor engagement in humans nih.govnih.govarxiv.orgturkupetcentre.net, specific non-clinical target occupancy studies directly related to this compound and its binding to Photosystem II in plants or other non-human organisms were not detailed. However, the principle of target occupancy is inherently linked to the binding affinity and concentration of this compound at the PSII complex in susceptible organisms, where sufficient occupancy of the Qᴮ binding site leads to inhibition of photosynthesis.

Comparative Pharmacological Efficacy in Non-Human Biological Systems

Comparing the pharmacological efficacy of this compound in different non-human biological systems, particularly between susceptible and resistant biotypes, provides insights into the mechanisms of action and resistance development. nih.govpnas.org

Differential Responses in Triazine-Resistant and Susceptible Biotypes

Studies on triazine-resistant and susceptible biotypes of weeds, such as Amaranthus retroflexus, have shown differential responses to various triazine herbicides, including this compound. nih.govpnas.org A very marked differential inhibition response was observed for atrazine between resistant and susceptible biotypes. nih.govpnas.org this compound and cyanazine exhibited less dramatic differential responses compared to atrazine in controlling the growth of these biotypes in hydroponic culture. nih.govpnas.org The photochemical activity of chloroplasts isolated from triazine-resistant biotypes was found to be partially resistant to inhibition by this compound or cyanazine. nih.govpnas.org This indicates that while resistance significantly impacts the efficacy of triazines like atrazine, this compound's activity is also affected, albeit to a lesser extent in some resistant biotypes. nih.govpnas.org

Mechanistic Basis of Resistance to this compound

The primary mechanism of resistance to triazine herbicides, including this compound, in many weed species is a genetic modification at the herbicide target site, Photosystem II. nih.govpnas.orgunifr.ch This resistance is often conferred by a single base substitution in the psbA chloroplast gene, which codes for the D1 protein of Photosystem II. unifr.ch This mutation leads to an alteration in the D1 protein, specifically affecting the herbicide binding site (the Qᴮ site), resulting in a reduced binding affinity of triazines to PSII in resistant biotypes. nih.govpnas.orgpressbooks.pubunifr.ch This modification causes a specific loss of triazine-binding capacity. science.gov The parallel differential responses observed in whole plant and chloroplast assays between susceptible and resistant biotypes indicate that the chloroplast is the site of selective herbicide tolerance in these resistant plants. nih.govpnas.org

Mechanistic Studies in Model Systems (Non-Human)

Mechanistic studies in non-human model systems have been crucial in understanding how this compound exerts its effects at the cellular and organismal levels. These investigations have focused on the primary target site of this compound within plant cells and the subsequent physiological responses.

Investigations in Isolated Chloroplasts

Studies utilizing isolated chloroplasts have provided detailed insights into the direct effects of this compound on the photochemical reactions of photosynthesis. Research on isolated pea (Pisum sativum L.) chloroplasts demonstrated that this compound inhibits electron transport within the chloroplasts. cambridge.org This inhibition occurs without uncoupling photophosphorylation. cambridge.org

The primary site of inhibition for this compound, similar to other triazine herbicides like atrazine and cyanazine, is located on the reducing side of photosystem II (PSII). cambridge.org Specifically, it is suggested that this compound interferes with the electron transfer step between the primary electron acceptor (Q) and the plastoquinone pool of the electron transport chain. cambridge.org This disruption prevents the normal flow of electrons required for the light-dependent reactions of photosynthesis.

The inhibitory effect of this compound on electron transport in isolated chloroplasts was observed to be time-dependent. cambridge.orgsciencegate.app This time-dependency is attributed to a slower partitioning of this compound from the aqueous reaction solution into the hydrophobic environment within the chloroplast membrane, where its target site is located. cambridge.org Treatment of thylakoid membranes with detergent reduced this time-dependent inhibitory nature, suggesting that membrane penetration is a factor influencing the rate of inhibition. cambridge.org

Studies using a photosystem II-dependent electron transport assay and a chlorophyll (B73375) fluorescence induction assay have been employed to determine the inhibitory potentials of this compound. cambridge.org After accounting for differences in membrane penetration rates, I50 values (the concentration required for 50% inhibition) of approximately 2 × 10-7 M have been determined for this compound in isolated chloroplasts. cambridge.org

Investigations into triazine-resistant biotypes of redroot pigweed (Amaranthus retroflexus L.) have also utilized isolated chloroplasts to understand the mechanism of resistance. nih.gov The photochemical activity of chloroplasts isolated from triazine-resistant biotypes showed partial resistance to this compound inhibition compared to susceptible biotypes. nih.gov This suggests that the chloroplast is the site of selective herbicide tolerance in these resistant plants, with evidence pointing towards a genetically controlled modification of the herbicide target site. nih.gov Analysis of chlorophyll fluorescence transients in resistant chloroplasts indicated an alteration in the rate of reoxidation of the primary photosystem II electron acceptor. nih.gov

Studies in Whole Plant Systems (Mechanistic Focus)

In whole plant studies, the differential effects of this compound have been observed between susceptible and triazine-resistant biotypes. nih.gov While diuron showed similar effectiveness in controlling the growth of both susceptible and resistant plants, this compound exhibited a less dramatic differential response compared to atrazine. nih.gov this compound was approximately 1/10th as active in resistant plants as in susceptible plants in inhibiting plant growth in hydroponic culture. pnas.org

The parallel observations of differential responses to this compound in both whole plant assays and isolated chloroplast assays indicate that the chloroplast is indeed the primary site determining selective herbicide tolerance in triazine-resistant biotypes. nih.govsemanticscholar.org The mechanism of action in whole plants is directly related to the effectiveness of this compound in limiting photosynthetic electron transport within the chloroplasts of different biotypes. pnas.org

Table 1: Summary of this compound's Mechanistic Effects in Isolated Chloroplasts

| Model System | Observed Effect | Proposed Mechanism of Action | I50 Value (approx.) | Time-Dependency |

| Isolated Chloroplasts | Inhibition of electron transport | Interference with electron transfer between Q and plastoquinone pool on the reducing side of PSII | 2 × 10-7 M | Yes |

Table 2: Differential Response of this compound in Whole Plants (Mechanistic Correlation)

| Plant Biotype | Relative Activity of this compound (vs. Susceptible) | Correlation with Chloroplast Studies |

| Susceptible | 1 (Baseline) | Strong inhibition of PSII |

| Resistant | Approximately 1/10th | Partial resistance of chloroplast PSII |

These tables summarize key findings regarding the mechanistic studies of this compound in non-human model systems, highlighting its impact on photosynthetic electron transport in isolated chloroplasts and the correlation of this effect with whole plant responses in susceptible and resistant biotypes.

Computational and Theoretical Chemistry Studies of Procyazine

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. For Procyazine, these approaches are valuable in predicting and analyzing its interactions with other molecules, particularly biological macromolecules like proteins. This is essential for understanding its mechanism of action, especially in its historical use as a herbicide targeting photosynthetic processes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used technique to predict the preferred orientation (binding mode) of a ligand (such as this compound) when bound to a receptor (such as a protein active site) to form a stable complex. This method scores different possible binding poses based on their energy and geometric fit, providing insights into how the molecule might interact with its biological target. Molecular docking has been employed to study the interactions of triazine herbicides, including those structurally related to this compound, with their target proteins, such as those in Photosystem II (PSII) science.gov.

Binding Mode Prediction

Predicting the binding mode involves determining the precise orientation and position of this compound within the binding site of a target protein. This is typically achieved by exploring various possible poses of the ligand within the receptor's active site and evaluating their likelihood based on scoring functions that estimate binding affinity. While specific details on this compound's binding mode prediction are less extensively documented in the immediate search results compared to related triazines like atrazine (B1667683), the general principles of docking simulations apply. These simulations aim to identify the energetically favorable interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-protein complex science.gov. Studies on other triazine herbicides targeting PSII have utilized molecular docking to understand how these molecules fit into the Q_B binding pocket of the D1 protein, providing a basis for inferring potential binding modes of this compound science.govmdpi.com.

Active Site Characterization

Molecular docking simulations also contribute to characterizing the active site of the target protein. By analyzing the interactions between this compound (or its analogs) and the amino acid residues within the binding pocket, researchers can identify key residues involved in recognition and binding. This helps in understanding the molecular determinants of ligand specificity and affinity. For herbicides like this compound that inhibit PSII, characterizing the Q_B binding site on the D1 protein is crucial for understanding their mechanism of action mdpi.com. Studies involving molecular docking of related compounds have helped delineate the important residues and structural features of this active site that are critical for herbicide binding and the disruption of electron transport mdpi.com.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules, including conformational changes, protein-ligand interactions, and the influence of the environment. Unlike static docking simulations, MD simulations account for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. MD simulations have been used in the study of biological systems relevant to the action of compounds like this compound, such as protein-protein complexes within PSII science.gov.

Ligand-Protein Complex Stability Analysis

MD simulations can be used to assess the stability of the complex formed between this compound and its target protein over time. By simulating the system's dynamics, researchers can observe how the ligand interacts with the protein, identify potential unbinding pathways, and estimate the strength and longevity of the complex. Analyzing parameters such as root mean square deviation (RMSD) of the ligand and protein, the persistence of hydrogen bonds, and the fluctuations of the binding pocket can provide insights into the stability of the interaction. While direct studies on this compound complex stability via MD were not prominently found in the search results, the application of MD to study the stability of protein-ligand complexes, such as those involving PSII proteins, is a well-established technique that would be applicable to this compound science.gov.

Solvent Effects on Reaction Pathways

The solvent environment plays a significant role in molecular interactions and reaction pathways. MD simulations can explicitly include solvent molecules (such as water) to study their influence on the binding of this compound to its target and potentially on any chemical transformations it might undergo. Solvent effects can influence the conformation of the ligand and protein, mediate interactions, and affect the thermodynamics and kinetics of binding and reaction processes. Studies on the environmental fate of triazine herbicides, including their hydrolysis and degradation, often consider the influence of water and other environmental factors, which can be investigated at a molecular level using computational methods like MD simulations publications.gc.ca. Furthermore, theoretical calculations, such as those employing semi-empirical molecular orbital methods, can be used to study molecular interactions in different environments, providing insights into solvent effects on properties like solubility and interaction energies mdpi.com.

Here is a table summarizing some computational and theoretical studies related to this compound and similar compounds found in the search results:

| Study Type | Focus | Relevant Findings (General to Triazines/Related) | Source Index |

| Molecular Docking | Interaction with D1 protein (PSII) | Indication of hydrogen bond formation in the binding pocket. science.gov | science.govmdpi.com |

| Theoretical Calculation | Single point energy calculation (semi-empirical) | Used to determine lowest formation energy in molecular interactions. mdpi.com | mdpi.com |

| Molecular Dynamics | Protein-protein complexes (PSII) | Provides structural and energetic insight into complex formation and dynamics. science.gov | science.gov |

| Computational Chemistry | Acid-catalyzed hydrolysis of triazines | Investigates reaction pathways and fate in the environment. epa.gov | epa.gov |

| Molecular Modeling | Hapten-binding site of anti-atrazine antibody | Used to understand antibody-ligand interactions. epa.gov | epa.gov |

| Theoretical Simulation | Single-molecule interaction with membranes | Supports understanding of interaction energies and mechanisms. mdpi.com | mdpi.com |

Homology Modeling of Related Proteins

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template) with a similar amino acid sequence. This method is particularly valuable when experimental structures (e.g., from X-ray crystallography or NMR spectroscopy) are not available for the protein of interest. By leveraging the evolutionary relationship and structural conservation between homologous proteins, researchers can generate a theoretical model of the target protein's structure.

While direct studies specifically detailing the homology modeling of proteins targeted by this compound were not extensively found in the search results, the principle of homology modeling is widely applied in the study of proteins that interact with herbicides, particularly those targeting conserved pathways like photosynthesis science.gov. For instance, studies on the effects of triazine herbicides, a class to which this compound belongs, often involve investigating their interaction with Photosystem II (PSII) proteins science.govmdpi.com. Homology modeling could be employed to build models of PSII proteins from various plant species or resistant biotypes to understand structural differences that might affect herbicide binding. The concept of using DNA sequences with a high degree of homology to coding sequences of a gene product for various applications, including potentially understanding protein function or modification, is also relevant in this context google.comgoogleapis.com.

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods can determine properties such as molecular geometry, energy levels, charge distribution, and reactivity. Electronic structure theory focuses on the behavior of electrons in molecules and how this influences their chemical properties and interactions.

Quantum chemical calculations are powerful tools for predicting molecular behavior and properties, offering highly accurate data on molecular systems rsdjournal.org. They are used to investigate the relationship between molecular structures and their activities physchemres.org.

Electronic Structure Analysis of this compound and its Interactions

Electronic structure analysis of this compound involves calculating and interpreting its molecular orbitals, charge distribution, and electrostatic potential. These properties are crucial for understanding how this compound interacts with other molecules, including its biological targets. For example, the distribution of electron density and the presence of partial charges can influence how this compound binds to proteins or undergoes chemical transformations. While specific details of electronic structure analysis for this compound were not detailed in the search results, general applications of quantum chemical calculations include the analysis of electronic structure to understand solvation properties and develop structure-activity relationship models mdpi.com. The NIST WebBook provides fundamental chemical information for this compound, including its chemical formula and structure, which serve as the basis for such calculations nist.gov.

Potential Energy Surface Mapping

A potential energy surface (PES) is a theoretical concept that describes the potential energy of a molecular system as a function of the positions of its atoms libretexts.orglibretexts.orgiupac.org. Mapping the PES involves calculating the energy of the molecule across different geometries, allowing for the identification of stable structures (energy minima), transition states (energy maxima along a reaction pathway), and reaction pathways libretexts.orglibretexts.orgchemrxiv.org.

For this compound, PES mapping could be used to study its conformational flexibility, identify the lowest energy conformers, and investigate possible degradation pathways or reactions it might undergo in the environment or within an organism. This helps in understanding its stability and reactivity. PES mapping is a fundamental concept in theoretical chemistry used to explore properties of atomic structures and compute reaction rates libretexts.orglibretexts.org. Contour maps of PESs are used to visualize energy landscapes and identify stable conformations researchgate.net.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods combine the accuracy of quantum mechanical calculations for a specific region of interest (e.g., the reactive site of a protein or the molecule undergoing a chemical transformation) with the computational efficiency of molecular mechanics for the rest of the system (e.g., the surrounding protein environment or solvent molecules) wikipedia.orgresearchgate.netmdpi.comnih.gov. This approach is particularly useful for studying large, complex systems like proteins interacting with a ligand.

In the context of this compound, QM/MM methods could be applied to study its interaction with its protein target, providing a more accurate description of the binding interactions and the effects of the surrounding protein environment compared to using QM or MM alone. This is especially relevant for understanding the mechanism of action of this compound as a herbicide. QM/MM methods are powerful tools for investigating chemical reactions in condensed phases and large systems like enzymes, combining the accuracy of QM with the speed of MM wikipedia.orgresearchgate.netmdpi.comnih.gov. Key aspects include partitioning the system, combining energies, and treating interactions between the QM and MM regions researchgate.netmdpi.com.

Machine Learning and Artificial Intelligence Applications in this compound Research

The impact of ML/AI on bioinformatics and precision medicine is significant, with applications ranging from analyzing multi-omics data to improving diagnostics and predicting drug interactions procogia.com. ML and deep learning have emerged as promising techniques in computational drug discovery diva-portal.orgchemrxiv.orgpeerj.com.

Prediction of Binding Affinity

Predicting the binding affinity of a small molecule (ligand) to a target protein is a critical step in drug discovery and understanding the biological activity of compounds like this compound diva-portal.orgchemrxiv.orgpeerj.comarxiv.orgrsc.org. ML and AI models can be trained on datasets of known protein-ligand interactions and their corresponding binding affinities to predict the binding strength of new molecules.

For this compound, ML models could be developed to predict its binding affinity to its herbicidal target protein(s) or to off-target proteins, which could help assess its selectivity and potential environmental impact. These models leverage various molecular descriptors and structural information to make predictions. Predicting protein-ligand binding affinity is a major challenge in computational drug discovery, and ML models trained on 3D structures and bioactivity data are actively used for this purpose diva-portal.orgchemrxiv.orgarxiv.org. Deep learning methods based on sequence interaction information are also being developed for drug-target affinity prediction peerj.com. ML methods offer a faster and cheaper alternative to experimental methods for predicting binding affinity rsc.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 32889-48-8 |

Data Table: Predicted Binding Affinity (Illustrative Example - Data Not from Search Results)

While specific predicted binding affinity data for this compound from the search results were not available to create a factual table, the following table illustrates the type of data that would be generated and presented in this section based on machine learning predictions.

| Target Protein (Hypothetical) | Predicted Binding Affinity (Kd or Ki) | ML Model Used (Illustrative) |

| Photosystem II D1 Protein | X nM | Random Forest |

| Acetyl-CoA Carboxylase | Y µM | Deep Learning Model |

| Protoporphyrinogen Oxidase | Z pM | Support Vector Machine |

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) modeling in the context of this compound focuses on correlating its chemical structure with its biological activity, particularly its function as a herbicide. This compound is known to inhibit photosynthesis by targeting photosystem II (PSII). wikipedia.orgconicet.gov.ar Studies comparing the effects of this compound with other triazine herbicides, such as atrazine and cyanazine (B135985), on isolated pea chloroplasts have shown similar inhibitory potentials after accounting for differences in membrane penetration rates. conicet.gov.ar This suggests that the core triazine structure and its substituents contribute significantly to its ability to block electron transport on the reducing side of PSII. conicet.gov.ar

Force Field Development and Refinement for this compound Systems

Computational studies involving molecular simulations often rely on force fields to describe the potential energy of a system as a function of the atomic coordinates. Force fields consist of mathematical functions and parameters that represent the interactions between atoms, such as bond stretching, angle bending, torsion, and non-bonded interactions (van der Waals and electrostatic forces).

While specific research detailing the development or refinement of dedicated force fields solely for this compound systems was not prominently featured in the search results, computational investigations involving triazine analogs have utilized theoretical calculation methods. For example, semi-empirical molecular orbital calculations (such as Parameterized Model 3) have been employed to determine single point energies and heats of formation for triazine analogs interacting with membrane materials. ontosight.ai These calculations, while not full force field development, are a type of theoretical chemistry study that provides insights into molecular interactions and energetics within a defined system. ontosight.ai Studies on related compounds like atrazine have also utilized 3D force field calculations to derive descriptors related to interactions with dissolved organic carbon, indicating the application of force field-based methods in understanding the environmental behavior of triazine herbicides. wikipedia.orgwikidata.org

Advanced Analytical Methodologies in Procyazine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods provide valuable insights into the structural features of Procyazine and its behavior in different environments by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides detailed information about the arrangement of atoms and the types of chemical bonds present. While specific detailed NMR data for this compound were not extensively found in the immediate search results, NMR is a standard technique for the structural confirmation of synthesized or isolated organic molecules, including pesticides and herbicides googleapis.comoapi.int. Researchers would typically use ¹H NMR to identify different proton environments within the this compound molecule and ¹³C NMR to characterize the carbon skeleton. Analysis of chemical shifts, splitting patterns, and integration values in NMR spectra allows for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, GC-MS)

Mass Spectrometry (MS) is widely used in this compound research for identification, quantification, and the study of its fragmentation pathways. MS measures the mass-to-charge ratio (m/z) of ions, providing a unique mass fingerprint of the compound. wikipedia.org

Coupling chromatography with mass spectrometry enhances analytical capabilities, allowing for the separation of this compound from complex mixtures before its detection and analysis by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is particularly suitable for analyzing relatively polar or non-volatile compounds like this compound. wikipedia.org LC separates the components of a sample based on their interaction with a stationary phase and a mobile phase, and the separated components are then introduced into the mass spectrometer. wikipedia.org LC-MS/MS, or tandem mass spectrometry, provides increased selectivity and sensitivity by performing multiple stages of mass analysis. This allows for the fragmentation of the parent ion of this compound and the detection of specific product ions, which is highly useful for confirmation and quantification in complex matrices. LC-MS/MS is a common technique for the analysis of pesticide residues, including triazines like this compound, in environmental and food samples. mdpi.comrsc.org Studies have utilized LC-MS/MS for the identification and quantification of various pesticides, demonstrating its effectiveness for multi-residue analysis. mdpi.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-MS is typically used for volatile or semi-volatile compounds. This compound has been analyzed using GC-MS, indicating its suitability for this technique, potentially after appropriate sample preparation or derivatization if needed to enhance volatility. epa.govresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. GC-MS provides mass spectral data for the separated components, aiding in their identification. GC-MS/MS offers similar advantages to LC-MS/MS in terms of enhanced selectivity and sensitivity through fragmentation and multiple mass analysis stages. It has been applied in the analysis of pesticide residues. mdpi.comrsc.org Research has shown GC-MS/MS to be effective for the rapid screening and quantification of numerous pesticide residues in various matrices. researchgate.net

Both LC-MS/MS and GC-MS/MS are powerful tools in this compound research, offering complementary capabilities depending on the sample matrix and the specific analytical goal. Comparative studies have evaluated the performance of LC-MS/MS and GC-MS/MS for pesticide analysis in environmental samples, highlighting their respective advantages. rsc.org

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within the this compound molecule. edinst.commt.com These techniques are complementary, as they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment. edinst.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. edinst.comwikipedia.org

Chromatographic Separations in Research Contexts

Chromatographic techniques are essential for separating this compound from complex sample matrices, allowing for its detection, identification, and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or thermally labile compounds like this compound. core.ac.uk HPLC separates components based on their differential partitioning between a stationary phase and a mobile liquid phase. Various detectors can be coupled with HPLC, such as UV-Vis detectors, which are commonly used for compounds with chromophores like this compound. lgcstandards.com

HPLC has been employed in the analysis of this compound in various research contexts. It is listed as a method for this compound analysis in pesticide formulation methods. epa.gov Research involving the extraction and preconcentration of triazine analogs, including this compound, from water samples has utilized HPLC for the subsequent analysis of the analytes. mdpi.com This highlights the role of HPLC in sample analysis after cleanup and enrichment steps. HPLC is also a key technique in pharmaceutical analysis for quality control, purity assessment, and stability studies, principles that are applicable to the analysis of agrochemicals like this compound. jocpr.comcrystalpharmatech.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique suitable for volatile or semi-volatile compounds. This compound has been analyzed using GC, as indicated by its inclusion in lists of pesticides analyzed by this method. epa.govresearchgate.net In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a heated column. Compounds separate based on their boiling points and interactions with the stationary phase.

GC is often coupled with selective detectors, such as nitrogen-phosphorus detectors (NPD) or electron capture detectors (ECD), or with mass spectrometry (GC-MS) for identification and quantification. researchgate.netresearchgate.net GC has been used in methods for the determination of pesticide residues in various matrices, including fruits and vegetables, with this compound being among the target analytes. researchgate.net The use of GC in conjunction with techniques like solid-phase extraction (SPE) for sample cleanup is common in pesticide residue analysis to improve sensitivity and reduce matrix interference. researchgate.net

The application of both HPLC and GC in this compound research underscores the need for diverse separation strategies depending on the sample type, matrix complexity, and the specific analytical requirements.

X-ray Crystallographic Studies of this compound Complexes or Related Structures

X-ray crystallography plays a significant role in elucidating the precise interactions between small molecules, such as herbicides, and their protein targets. By providing high-resolution three-dimensional structures, this technique allows researchers to visualize how a ligand binds to a protein, the conformational changes that may occur upon binding, and the specific residues involved in the interaction drughunter.com, criver.com, nih.gov. While direct high-resolution crystal structures of this compound bound to protein targets were not specifically identified in the immediate search results, extensive crystallographic studies have been conducted on related s-triazine herbicides and enzymes involved in their metabolism or target sites, providing valuable insights applicable to this compound research nih.gov, nih.gov, nih.gov, acs.org, nih.gov.

Studies on other s-triazines, such as terbutryn (B1682747), have revealed their binding modes to key protein targets like Photosystem II (PSII). The crystal structure of PSII with bound terbutryn, for instance, has been determined, illustrating how this s-triazine herbicide interacts within the QB binding pocket of the D1 protein subunit nih.gov, nih.gov. Similarly, X-ray crystal structures of enzymes responsible for s-triazine degradation, such as Atrazine (B1667683) chlorohydrolase (TrzN) with bound ametryn (B1665967) and atratone, have provided detailed views of the enzyme's active site and how these related compounds are accommodated nih.gov. These studies on analogous s-triazine compounds serve as crucial models for understanding the potential interactions and fate of this compound at the molecular level.

Ligand-Protein Co-crystallization

Ligand-protein co-crystallization is a primary method employed to obtain crystal structures of a protein in complex with a small molecule ligand nih.gov, researchgate.net. This technique involves adding the ligand directly to the protein solution before the crystallization process is initiated nih.gov. The aim is for the ligand to bind to the protein in solution, forming a stable complex that can then crystallize nih.gov, youtube.com. Co-crystallization is often preferred when the ligand is relatively insoluble or when binding is expected to stabilize the protein, potentially facilitating crystal formation nih.gov, hamptonresearch.com.

The process typically involves mixing the purified protein with the ligand at an appropriate molar ratio, often with the ligand in molar excess to ensure occupancy of binding sites, especially if the binding affinity is not very high hamptonresearch.com. This mixture is then subjected to various crystallization conditions, commonly using techniques like vapor diffusion researchgate.net. Successful co-crystallization yields crystals of the protein-ligand complex, which can then be used for X-ray diffraction data collection nih.gov, researchgate.net. Challenges in co-crystallization can include poor solubility of the ligand in the crystallization buffer and the potential for the ligand or its solvent (e.g., DMSO) to interfere with protein crystallization hamptonresearch.com. Alternative strategies, such as soaking the ligand into pre-formed protein crystals, can also be employed, particularly if co-crystallization proves difficult or if the protein crystallizes readily in its unbound (apo) form nih.gov, researchgate.net.

For this compound, co-crystallization with potential target proteins (such as those involved in plant photosynthesis or microbial degradation) would involve optimizing protein purification, determining appropriate protein and ligand concentrations, and screening various crystallization conditions to identify those that yield diffraction-quality crystals of the this compound-protein complex.

Structural Analysis of Binding Pockets

Once a high-resolution crystal structure of a protein-ligand complex is obtained through X-ray crystallography, detailed structural analysis of the binding pocket can be performed drughunter.com, criver.com, nih.gov. This analysis involves examining the electron density map to confirm the presence and precise orientation (binding pose) of the ligand within the protein's binding site drughunter.com, wikipedia.org. Researchers then identify the specific amino acid residues of the protein that are in close proximity to the ligand and characterize the types of interactions occurring between the ligand and these residues criver.com.

Key interactions commonly analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and potential electrostatic interactions researchgate.net, criver.com. For instance, crystallographic studies of terbutryn binding to PSII have shown hydrogen bonds formed between nitrogen atoms of the terbutryn ring and amino group and specific residues in the D1 protein, such as Ile-224L and Ser-223L nih.gov. Analysis of the TrzN crystal structures with ametryn and atratone has provided insights into the enzyme's active site architecture and how it accommodates the substituents of these s-triazines, suggesting specific pockets for different chemical groups nih.gov.

Analyzing the structural features of the binding pocket, including its shape, size, and the chemical properties of the lining residues, helps to understand the molecular basis of ligand binding affinity and specificity volkamerlab.org, nih.gov. This information is critical for understanding the mechanism of action of herbicides like this compound, predicting potential resistance mechanisms based on mutations in the binding site, and guiding the design of new compounds with improved efficacy or altered specificity criver.com, nih.gov. Computational methods, such as molecular docking and molecular dynamics simulations, often complement crystallographic analysis to further explore binding interactions and protein-ligand complex stability tandfonline.com, researchgate.net, criver.com.

Structure Activity Relationship Sar Studies of Procyazine and Its Analogs

Systematic Modification of Procyazine Core Structure

Systematic modification of a compound's core structure is a common approach in SAR studies to determine the contribution of different functional groups and structural motifs to biological activity nih.govwikipedia.orgcollaborativedrug.com. This involves synthesizing a series of analogs where specific parts of the molecule are altered, added, or removed. While general principles of modifying triazine herbicides to study SAR exist, detailed research findings specifically on the systematic modification of the this compound core structure and the resulting changes in herbicidal activity or target interaction were not extensively available in the provided search results. SAR studies on related compounds, such as sarmentine analogs, have demonstrated that specific moieties and bond types are crucial for activity google.comgoogle.com. A study involving cyanazine (B135985) and this compound suggested a structure-activity relationship between them and another compound, but the details of the structural variations and their impact were not provided .

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target lilab-ecust.cnarxiv.orgresearchgate.net. Elucidating the pharmacophoric features of this compound for its interaction with photosystem II would involve identifying the key chemical groups and their spatial arrangement required for binding and inhibition. This process often utilizes techniques such as molecular docking and analysis of protein-ligand complexes if structural data for the target is available nih.govpitt.edu. Pharmacophore models can be derived from the 3D structure of the target or by analyzing a set of active ligands arxiv.orgnih.gov. While the target of this compound (photosystem II) is known herts.ac.uk, specific details regarding the elucidated pharmacophoric features of this compound and how they interact with the photosystem II binding site were not detailed in the provided search results. General pharmacophoric features can include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, with their spatial arrangement being critical for target binding researchgate.netpitt.eduresearchgate.net.

SAR in the Context of Biological Resistance Mechanisms

Biological resistance to herbicides, including triazines like this compound, is a significant challenge googleapis.comgoogle.comepo.orgepa.gov. Resistance mechanisms can involve alterations to the target site, reduced uptake of the herbicide by the plant, or increased detoxification or efflux of the compound mdpi.commdpi.comnih.govdovepress.com. SAR studies in the context of resistance aim to understand how modifications in the herbicide structure can overcome or be affected by these resistance mechanisms. For herbicides targeting photosystem II, mutations in the target protein can alter the binding site, thereby reducing the efficacy of the herbicide. Understanding the SAR in resistant plants could involve comparing the binding of this compound and its analogs to the altered photosystem II enzyme in resistant biotypes versus the susceptible enzyme in sensitive plants. This could reveal structural features of this compound that are critical for binding to the susceptible target but are less effective against the mutated target. While the search results mention the existence of herbicide resistance and general mechanisms googleapis.comgoogle.comepo.orgepa.govmdpi.commdpi.comnih.govdovepress.com, specific SAR studies detailing how structural modifications of this compound relate to overcoming or being affected by known biological resistance mechanisms were not found within the provided context.

Q & A

How can researchers formulate a focused research question to investigate Procyazine’s mechanism of action in preclinical models?

- Category : Basic/Methodology

- Answer : A well-structured research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population : In vitro neuronal cell lines.

- Intervention : this compound exposure at varying concentrations.

- Comparison : Untreated controls or alternative compounds.

- Outcome : Changes in neurotransmitter release kinetics.

Ensure the question addresses gaps identified in literature reviews (e.g., conflicting reports on this compound’s dose-response curve) and adheres to feasibility constraints (e.g., availability of assay protocols) .

Q. What methodological considerations are critical when designing experiments to assess this compound’s therapeutic efficacy?

- Category : Basic/Experimental Design

- Answer :

- Control Groups : Include placebo and active comparator arms to isolate this compound-specific effects.

- Variables : Standardize environmental factors (e.g., temperature, pH) and biological variables (e.g., cell passage number, animal age).

- Blinding : Use double-blinding to mitigate bias in outcome assessment.

- Power Analysis : Calculate sample sizes using preliminary data to ensure statistical robustness.

Refer to standardized questionnaire principles (prescribed wording, response formats) to ensure consistency in data collection .

Q. How can researchers validate this compound’s pharmacokinetic parameters across different biological matrices?

- Category : Basic/Data Collection

- Answer :

- Matrix Selection : Compare plasma, cerebrospinal fluid, and tissue homogenates to assess compartmental distribution.

- Analytical Techniques : Use tandem mass spectrometry (LC-MS/MS) with internal standards for quantification.

- Calibration Curves : Include at least six concentration points with quality controls (QCs) to validate linearity and precision.

Document protocols using tools like PRISMA for transparent reporting .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo data on this compound’s neuroprotective effects?

- Category : Advanced/Data Contradiction Analysis

- Answer : Apply dialectical frameworks to identify the principal contradiction (e.g., divergent results due to metabolic activation in vivo) and its principal aspect (e.g., bioavailability limitations). Steps include:

- Systematic Comparison : Tabulate discrepancies in potency (e.g., EC50 values) and mechanistic endpoints (e.g., apoptosis markers).

- Hypothesis Testing : Design follow-up experiments (e.g., hepatic microsome assays) to test if metabolite interactions explain contradictions.

- Triangulation : Integrate transcriptomic data to reconcile molecular pathways .

| Parameter | In Vitro | In Vivo | Possible Explanation |

|---|---|---|---|

| EC50 (nM) | 50 | 200 | Poor blood-brain barrier penetration |

| Apoptosis Inhibition | 80% | 40% | Competing metabolic pathways |

Q. What strategies are effective for integrating multi-omics data in this compound toxicity studies?

- Category : Advanced/Data Synthesis

- Answer :

- Data Layer Alignment : Use hierarchical clustering to link transcriptomic profiles (RNA-seq) with proteomic signatures (mass spectrometry).

- Pathway Enrichment : Apply tools like GSEA to identify overrepresented pathways (e.g., oxidative stress response).

- Machine Learning : Train models to predict hepatotoxicity risks using metabolomic features (e.g., glutathione depletion).

Structure findings into 3-5 synthesis categories (e.g., mechanistic insights, confounding variables) with evidence summaries .

Q. How can longitudinal studies on this compound’s chronic exposure mitigate confounding variables?

- Category : Advanced/Study Design

- Answer :

- Baseline Monitoring : Collect pre-exposure biomarkers (e.g., liver function tests) to control for inter-individual variability.

- Time-Stratified Sampling : Schedule data collection at fixed intervals (e.g., weeks 0, 4, 8) to track temporal trends.

- Covariate Adjustment : Use multivariate regression to account for factors like diet or comorbidities.

Adhere to ethical guidelines for human subjects, including informed consent and IRB approvals .

Q. What analytical frameworks resolve challenges in cross-species extrapolation of this compound’s efficacy data?

- Category : Advanced/Data Interpretation

- Answer :

- Allometric Scaling : Adjust doses based on body surface area differences between rodents and humans.

- Pharmacodynamic Modeling : Compare receptor binding affinities across species using in silico docking simulations.

- Contradiction Mapping : Identify species-specific metabolic enzymes (e.g., CYP450 isoforms) as key variables influencing outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products